8,9-Dehydroestrone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

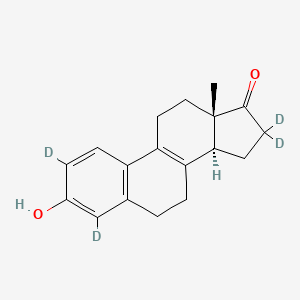

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i3D,7D2,10D |

InChI Key |

OUGSRCWSHMWPQE-JDRUIOPISA-N |

Isomeric SMILES |

[2H]C1=CC2=C(CCC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 8,9-Dehydroestrone-d4 in Advanced Steroid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,9-Dehydroestrone-d4 is a deuterated analog of 8,9-Dehydroestrone, a naturally occurring equine estrogen. In the landscape of steroid analysis, particularly in the context of pharmaceutical research and development, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of target analytes. This technical guide provides an in-depth overview of the primary application of this compound in research, focusing on its role as an internal standard in mass spectrometry-based bioanalysis. The guide will detail its application, relevant experimental protocols, and the underlying principles of its use.

Core Application: Internal Standard in Mass Spectrometry

The predominant use of this compound in a research setting is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] Its structural similarity to the non-deuterated analyte, 8,9-Dehydroestrone, and other related estrogens, allows it to mimic the behavior of the analyte during sample preparation and analysis. The key difference lies in its mass, due to the incorporation of four deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure that any loss of analyte during the experimental procedure is mirrored by a proportional loss of the internal standard. This ratiometric measurement is the foundation of accurate quantification in complex biological matrices.

Deuterated steroids, such as this compound, are crucial for overcoming challenges in bioanalysis, including ion suppression in electrospray ionization and variability in extraction recovery.[2] Their use significantly improves the accuracy, precision, and robustness of quantitative methods for steroid hormones.

Application in the Analysis of Conjugated Equine Estrogens

A significant area of application for this compound is in the analysis of conjugated equine estrogen (CEE) products, such as Premarin. 8,9-Dehydroestrone is a minor component of these formulations. The accurate quantification of each component is critical for pharmaceutical quality control and pharmacokinetic studies. The complexity of CEE mixtures, which contain multiple structurally similar estrogens, necessitates the use of highly specific and accurate analytical methods like LC-MS/MS, where deuterated internal standards are essential.

Experimental Protocol: Quantification of Equine Estrogens using LC-MS/MS

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating estrogens from biological matrices like plasma or serum.

Methodology:

-

Conditioning: An Oasis® MCX (Mixed-Mode Cation Exchange) SPE cartridge (3 cc/60 mg) is conditioned with 2 mL of methanol (B129727) followed by 2 mL of water.

-

Sample Loading: A 0.5 mL plasma sample is diluted with 0.5 mL of water and spiked with a known concentration of this compound (e.g., 100 pg). The sample is then loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with 2 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interfering substances.

-

Elution: The estrogens, including the analyte and the internal standard, are eluted with 2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

The separation of 8,9-Dehydroestrone from its isomers, particularly equilin, is a significant analytical challenge as they can co-elute on standard C18 columns. Specialized stationary phases are often required for baseline separation.

Chromatographic Conditions:

| Parameter | Value |

| Column | Porous Graphitic Carbon (PGC), e.g., Hypercarb (100 x 2.1 mm, 5 µm) or a Phenyl-Hexyl column. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, linear gradient to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Tandem Mass Spectrometry (MS/MS)

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

Hypothetical MRM Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| 8,9-Dehydroestrone | 267.1 | Fragment 1 | Optimized Value |

| Fragment 2 | Optimized Value | ||

| This compound | 271.1 | Fragment 1' | Optimized Value |

| Fragment 2' | Optimized Value | ||

| Equilin | 267.1 | Fragment A | Optimized Value |

| Fragment B | Optimized Value |

Note: The specific product ions and collision energies for 8,9-Dehydroestrone and its d4 analog would need to be determined empirically by infusing the pure standards into the mass spectrometer. The precursor ion for the d4 standard is +4 mass units compared to the analyte, as expected. The fragmentation pattern is anticipated to be similar, with a corresponding +4 mass shift in fragments containing the deuterium labels.

Data Presentation

The following table summarizes the key quantitative parameters that would be determined during method development and validation for an LC-MS/MS assay using this compound as an internal standard.

| Parameter | 8,9-Dehydroestrone | This compound |

| Molecular Formula | C₁₈H₂₀O₂ | C₁₈H₁₆D₄O₂ |

| Monoisotopic Mass | 268.1463 g/mol | 272.1715 g/mol |

| Precursor Ion (Q1) [M-H]⁻ | 267.1 | 271.1 |

| Product Ions (Q3) | To be determined empirically | To be determined empirically |

| Retention Time (min) | Dependent on specific chromatographic conditions | Expected to be nearly identical to the analyte |

| Limit of Quantification (LOQ) | To be determined (typically in the low pg/mL range) | N/A |

Visualizations

Experimental Workflow for Quantification of 8,9-Dehydroestrone

Caption: Workflow for the quantification of 8,9-Dehydroestrone using a deuterated internal standard.

Signaling Pathway Context: Estrogen Metabolism

While this compound itself is used as an analytical tool, its non-deuterated counterpart is a metabolite within the broader context of estrogen metabolism. The following diagram illustrates the general pathway of estrogen metabolism.

Caption: Simplified overview of estrogen metabolism pathways.

Conclusion

This compound is a critical research tool for the accurate quantification of 8,9-Dehydroestrone and related equine estrogens. Its use as an internal standard in LC-MS/MS methods is fundamental to overcoming the challenges of analyzing complex biological and pharmaceutical samples. While specific, validated MRM transitions for this particular deuterated standard are not widely published, the principles and general methodologies outlined in this guide provide a robust framework for the development and implementation of sensitive and accurate analytical assays for researchers, scientists, and drug development professionals in the field of steroid analysis.

References

A Technical Guide to the Synthesis and Characterization of 8,9-Dehydroestrone-d4

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a proposed synthetic pathway and detailed characterization methods for 8,9-Dehydroestrone-d4 (Δ⁸-Estrone-d4). 8,9-Dehydroestrone is a naturally occurring equine estrogen and a minor component of conjugated estrogen medications.[1] The isotopically labeled version, this compound, serves as a critical internal standard for quantitative mass spectrometry-based assays, enabling precise pharmacokinetic and metabolic studies in drug development. This guide outlines a plausible two-stage synthesis beginning from estrone (B1671321), followed by a robust analytical workflow for structural verification and purity assessment. All quantitative data and experimental protocols are presented to facilitate replication and application in a research setting.

Proposed Synthesis of this compound

The synthesis of this compound can be approached in two primary stages: first, the synthesis of the parent compound, 8,9-Dehydroestrone, from a commercially available starting material such as estrone, and second, the regioselective incorporation of four deuterium (B1214612) atoms.

Stage 1: Synthesis of 8,9-Dehydroestrone from Estrone

The introduction of the Δ⁸ double bond into the estrone scaffold can be achieved via a dehydrogenation reaction. A plausible route involves the use of a quinone-based oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is effective for creating unsaturation in steroidal systems.

Stage 2: Deuterium Labeling of 8,9-Dehydroestrone

The incorporation of four deuterium atoms is proposed to occur at the C-16 position (alpha to the C-17 ketone) and the C-2 and C-4 positions (ortho to the phenolic hydroxyl group). This can be accomplished through sequential acid- and base-catalyzed exchange reactions.

-

Base-Catalyzed Exchange: The two protons at the C-16 position are acidic due to their proximity to the C-17 carbonyl group. Treatment with a deuterated base in a deuterated solvent will facilitate their exchange for deuterium via an enolate intermediate.[2]

-

Acid-Catalyzed Exchange: The protons at the C-2 and C-4 positions on the aromatic A-ring are activated towards electrophilic substitution by the powerful electron-donating hydroxyl group. An acid-catalyzed exchange using a strong deuterated acid will replace these protons with deuterium.[3][4]

The overall proposed synthetic workflow is visualized below.

References

chemical and physical properties of 8,9-Dehydroestrone-d4

This technical guide provides a comprehensive overview of the chemical and physical properties of 8,9-Dehydroestrone-d4, a deuterated analog of the naturally occurring estrogen, 8,9-Dehydroestrone (B195169). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and biological context.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of 8,9-Dehydroestrone, a minor constituent of conjugated estrogens.[1] The incorporation of four deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis in various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The deuterium labeling offers a distinct mass shift, facilitating its differentiation from the endogenous, non-labeled compound in biological matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Δ⁸-Estrone-d4, Estra-1,3,5(10),8-tetraen-3-ol-17-one-d4 | [1] |

| Molecular Formula | C₁₈H₁₆D₄O₂ | [2] |

| Molecular Weight | 272.37 g/mol | [2] |

| CAS Number | Not available for d4; 474-87-3 (unlabeled) | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 217-219 °C (for d2 analog) | [3] |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695) and methanol (B129727). | [3] |

| Storage | Store refrigerated. | [4] |

Experimental Protocols

Synthesis of this compound

A general method for the deuteration of steroids can be adapted for the synthesis of this compound. The following protocol describes a plausible route for its preparation.

Objective: To introduce four deuterium atoms into the 8,9-Dehydroestrone molecule.

Materials:

-

8,9-Dehydroestrone

-

Deuterated methanol (Methanol-d₄)

-

Sodium methoxide (B1231860)

-

Deuterated hydrochloric acid (DCl in D₂O)

-

Anhydrous organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve 8,9-Dehydroestrone in deuterated methanol (Methanol-d₄).

-

Base-Catalyzed Exchange: Add a catalytic amount of sodium methoxide to the solution. The base will facilitate the exchange of protons for deuterons at specific positions on the steroid backbone. Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the deuteration reaction using Thin Layer Chromatography (TLC) or by analyzing small aliquots with LC-MS to determine the extent of deuterium incorporation.

-

Quenching: Once the desired level of deuteration is achieved, cool the reaction mixture in an ice bath and neutralize the sodium methoxide by adding a stoichiometric amount of deuterated hydrochloric acid (DCl in D₂O).

-

Extraction: Extract the deuterated product from the methanolic solution using an anhydrous organic solvent like diethyl ether or dichloromethane.

-

Washing: Wash the organic layer with deuterated water (D₂O) to remove any remaining salts and base.

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the organic solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure this compound.

-

Characterization: Confirm the structure and deuterium incorporation of the final product using NMR and mass spectrometry.

Analysis by Mass Spectrometry

Objective: To identify and quantify this compound using mass spectrometry, often coupled with a chromatographic separation technique.

Instrumentation:

-

Liquid Chromatograph (LC) or Gas Chromatograph (GC)

-

Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS)

Procedure for LC-MS Analysis:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol). For quantitative analysis, create a series of calibration standards by spiking known amounts of the deuterated standard into the matrix of interest (e.g., plasma, urine).

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Use negative ion mode ESI, as phenolic steroids ionize well under these conditions.

-

Detection Mode: Employ Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

In SIM mode, monitor the deprotonated molecular ion [M-H]⁻ of this compound.

-

In MRM mode, monitor a specific fragmentation transition (e.g., the parent ion to a characteristic daughter ion) to enhance specificity.

-

-

-

Data Analysis: Quantify this compound by comparing the peak area of its specific ion transition to the calibration curve generated from the standards.

Analysis by NMR Spectroscopy

Objective: To confirm the structure and determine the positions and extent of deuterium incorporation in this compound.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated NMR solvent (e.g., chloroform-d, acetone-d6).

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum. The signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity.

-

Integration of the remaining proton signals can be used to confirm the degree of deuteration at specific sites.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum. This will directly show signals for the incorporated deuterium atoms.

-

The chemical shifts in the ²H NMR spectrum will correspond to the chemical shifts of the protons that were replaced, providing direct evidence of the deuteration sites.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift compared to the corresponding C-H signal in the unlabeled compound.

-

-

Data Analysis: Analyze the chemical shifts, signal multiplicities, and integration values from the various NMR spectra to confirm the complete structure and isotopic labeling pattern of this compound.

Biological Context and Signaling Pathways

8,9-Dehydroestrone, the non-deuterated parent compound, is an estrogen and exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[5][6] As a component of conjugated equine estrogens, it contributes to the overall estrogenic activity of these preparations.[1]

Metabolism of 8,9-Dehydroestrone

8,9-Dehydroestrone undergoes metabolic conversion in the body. A key metabolic pathway is its conversion to the more potent estrogen, 8,9-dehydro-17β-estradiol.[1][7] Furthermore, it can be hydroxylated to form catechol estrogens, which can then be further metabolized.[8]

Caption: Metabolic pathway of 8,9-Dehydroestrone.

The metabolism of 8,9-dehydroestrone primarily involves hydroxylation to form catechol estrogens, which can be further oxidized to reactive o-quinones.[8] These quinones can then react with cellular nucleophiles like glutathione (B108866) (GSH).[8]

Estrogen Receptor Signaling

Like other estrogens, 8,9-Dehydroestrone and its active metabolites are expected to activate estrogen receptor signaling pathways. These pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway:

-

Ligand Binding: The estrogenic compound enters the cell and binds to ERα or ERβ in the cytoplasm or nucleus.

-

Dimerization and Translocation: Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if it was in the cytoplasm.

-

DNA Binding: The dimerized receptor binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The receptor-DNA complex recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.[5][9]

Non-Genomic Pathway: A subpopulation of ERs is localized to the cell membrane. Binding of estrogens to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, without direct gene regulation.[6][10] These rapid signals can influence various cellular processes.

Caption: Overview of Estrogen Receptor Signaling Pathways.

Conclusion

This compound is a crucial tool for researchers in the fields of endocrinology, pharmacology, and drug metabolism. Its well-defined chemical and physical properties, coupled with its utility as an internal standard, enable accurate and precise quantification of its non-deuterated counterpart in complex biological samples. Understanding its metabolic fate and the signaling pathways it influences provides valuable insights into the biological actions of this class of estrogens. The experimental protocols outlined in this guide offer a foundation for the synthesis, purification, and analysis of this important research compound.

References

- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. clearsynth.com [clearsynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Mechanism and Application of 8,9-Dehydroestrone-d4 as an Internal Standard in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of 8,9-Dehydroestrone-d4 as an internal standard in quantitative bioanalysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who are engaged in the precise measurement of estrone (B1671321) and related endogenous compounds.

Introduction: The Imperative for Accurate Quantification in Steroid Analysis

The accurate quantification of steroid hormones, such as estrone, is critical in numerous fields, including endocrinology, clinical diagnostics, and pharmaceutical development. Given the low physiological concentrations of these biomarkers and the complexity of biological matrices, highly sensitive and specific analytical methods are required. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for such measurements, offering unparalleled accuracy and precision. The cornerstone of this technique is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.

The Fundamental Mechanism: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise quantification of analytes.[1] The core principle involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of the analytical process.[1][2] This labeled compound, in this case, this compound, serves as an internal standard.

The fundamental assumption of IDMS is that the stable isotope-labeled internal standard is chemically and physically identical to the endogenous analyte (unlabeled estrone).[3] Consequently, it will behave in the same manner during all subsequent analytical steps, including extraction, derivatization (if any), chromatography, and ionization.[4] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.

The mass spectrometer can differentiate between the endogenous analyte and the deuterated internal standard due to their mass difference.[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio remains constant irrespective of sample loss.[1]

This compound: An Ideal Internal Standard for Estrone Quantification

8,9-Dehydroestrone (B195169) is a naturally occurring estrogen found in horses and is structurally similar to estrone.[5][6] The deuterated form, this compound, is specifically synthesized to serve as an internal standard. The four deuterium (B1214612) atoms increase the mass of the molecule, allowing for its distinction from the endogenous, non-labeled estrone by the mass spectrometer.

Key Advantages of this compound:

-

Chemical and Physical Similarity: Being a deuterated analog, it shares nearly identical chemical and physical properties with estrone, ensuring it tracks the analyte's behavior throughout the analytical process.[3]

-

Co-elution: In liquid chromatography, it is expected to co-elute with estrone, meaning they experience the same matrix effects during ionization in the mass spectrometer. This co-elution is a critical factor for accurate correction.[7]

-

Mass Difference: The +4 Da mass difference provides a clear distinction from the native analyte in the mass spectrometer, preventing isotopic interference.

-

Stability: The deuterium labels are stable and do not exchange with protons under typical analytical conditions.

Experimental Protocol: Quantification of Estrone in Human Serum using this compound

The following is a representative experimental protocol for the quantification of estrone in human serum using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for steroid analysis.[8][9]

Materials and Reagents

-

Human serum samples

-

This compound (Internal Standard)

-

Estrone (Reference Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE)

-

Formic acid

-

Deionized water

-

Phosphate-buffered saline (PBS)

Sample Preparation: Liquid-Liquid Extraction

-

Sample Thawing: Thaw frozen serum samples at room temperature.

-

Spiking with Internal Standard: To a 200 µL aliquot of serum, add 25 µL of a working solution of this compound in methanol (concentration to be optimized based on the expected analyte concentration range).

-

Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

-

Extraction: Add 1 mL of MTBE to each sample.

-

Mixing: Vortex for 1 minute to facilitate the extraction of steroids into the organic phase.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 methanol/water solution.

-

Vortexing and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate estrone from other endogenous compounds.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both estrone and this compound.

Data Presentation: Representative Quantitative Data

The following tables summarize the expected performance characteristics of an analytical method using this compound as an internal standard. The values are illustrative and based on typical results for deuterated steroid internal standards in bioanalysis.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (pg/mL) | R² | LLOQ (pg/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |

| Estrone | 5 - 1000 | > 0.995 | 5 | 95 - 105 | < 15 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Estrone | 15 (Low QC) | 14.5 | 96.7 | < 10 | < 12 |

| 150 (Mid QC) | 153 | 102 | < 8 | < 10 | |

| 800 (High QC) | 790 | 98.8 | < 7 | < 9 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Estrone | 85 - 95 | 90 - 110 |

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: The core mechanism of isotope dilution using this compound.

Caption: Experimental workflow for estrone quantification.

Conclusion

The use of this compound as an internal standard in conjunction with isotope dilution mass spectrometry provides a robust, accurate, and precise method for the quantification of estrone in complex biological matrices. Its chemical and physical similarity to the endogenous analyte ensures reliable correction for variations in sample preparation and analysis, leading to high-quality data that is essential for research, clinical, and drug development applications. The experimental protocol and performance characteristics outlined in this guide serve as a comprehensive resource for the implementation of this advanced analytical technique.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scispace.com [scispace.com]

- 9. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Metabolic Landscape of 8,9-Dehydroestrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,9-Dehydroestrone (B195169), a component of conjugated equine estrogens, undergoes complex metabolic transformations that are crucial to understanding its biological activity and potential toxicological profile. This technical guide provides an in-depth overview of the in vitro metabolic pathways of 8,9-Dehydroestrone, focusing on the core biochemical reactions, enzymatic players, and quantitative data derived from experimental studies. Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of its metabolic fate.

Phase I Metabolism: Aromatic Hydroxylation

The initial and rate-limiting step in the metabolism of 8,9-Dehydroestrone is Phase I aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This process introduces hydroxyl groups onto the aromatic A-ring, primarily at the C2 and C4 positions, to form catechol estrogen metabolites.

Key Metabolites and Enzymatic Pathways

-

2-Hydroxy-8,9-dehydroestrone: This is the major catechol metabolite. In studies using rat liver microsomes, the formation of the 2-hydroxylated metabolite is significantly favored over the 4-hydroxylated counterpart.[1]

-

4-Hydroxy-8,9-dehydroestrone: This is a minor catechol metabolite.

Quantitative Data from In Vitro Studies

The following table summarizes the key quantitative finding regarding the relative formation of the primary Phase I metabolites of 8,9-Dehydroestrone in a rat liver microsomal model.

| Metabolite | Relative Abundance | Experimental System | Reference |

| 2-Hydroxy-8,9-dehydroestrone | 6 | Rat Liver Microsomes | [1] |

| 4-Hydroxy-8,9-dehydroestrone | 1 | Rat Liver Microsomes | [1] |

Subsequent Phase I Reactions: Oxidation to Quinones

The catechol metabolites of 8,9-Dehydroestrone can undergo further oxidation to form highly reactive ortho-quinones. This bioactivation step is a critical area of study due to the potential for these quinones to react with cellular macromolecules, including DNA.

-

2-Hydroxy-8,9-dehydroestrone-o-quinone

-

4-Hydroxy-8,9-dehydroestrone-o-quinone

These quinones are electrophilic and can be detoxified through Phase II conjugation reactions.

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound and its Phase I metabolites with endogenous polar molecules, which increases their water solubility and facilitates their excretion. For 8,9-Dehydroestrone and its metabolites, the primary Phase II pathways are glutathione (B108866) conjugation, glucuronidation, and sulfation.

Glutathione Conjugation

The reactive o-quinones of 8,9-Dehydroestrone are detoxified by conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[1][4] This is considered a major detoxification pathway for catechol estrogen quinones.[5][6] In vitro studies have shown that the o-quinones of both 2- and 4-hydroxy-8,9-dehydroestrone react with GSH to form mono- and di-GSH conjugates.[1]

Glucuronidation

Hydroxylated metabolites of estrogens are substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. Studies on catechol estrogens have identified UGT1A1, UGT1A3, and UGT2B7 as key enzymes in this process.[7][8] UGT2B7 shows higher efficiency towards 4-hydroxyestrogens, while UGT1A1 and UGT1A3 are more active with 2-hydroxyestrogens.[7]

Sulfation

Sulfation is another important conjugation pathway for estrogens, catalyzed by sulfotransferases (SULTs). For estrone (B1671321) and estradiol, the thermostable form of phenol (B47542) sulfotransferase (TS PST) and dehydroepiandrosterone (B1670201) sulfotransferase (DHEA ST) are the predominant enzymes in human liver.[9] It is highly probable that these enzymes are also involved in the sulfation of 8,9-Dehydroestrone and its hydroxylated metabolites.

Experimental Protocols

In Vitro Metabolism of 8,9-Dehydroestrone using Human Liver Microsomes

This protocol is adapted from standard procedures for studying in vitro drug metabolism.

1. Materials:

-

Pooled human liver microsomes (HLMs)

-

8,9-Dehydroestrone

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a structurally similar estrogen metabolite not present in the incubation)

-

LC-MS/MS system for analysis

2. Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (typically 0.1-0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the reaction by adding 8,9-Dehydroestrone (at various concentrations to determine kinetics) to the pre-warmed incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear product formation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of hydroxylated metabolites.

In Vitro Glucuronidation Assay

This protocol is based on general methods for assessing UGT activity.

1. Materials:

-

Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT2B7) or human liver microsomes

-

2-Hydroxy-8,9-dehydroestrone or 4-Hydroxy-8,9-dehydroestrone

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

2. Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, the UGT-containing enzyme source, and the hydroxylated 8,9-Dehydroestrone substrate.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding UDPGA.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30-120 minutes).

-

Reaction Termination: Stop the reaction with ice-cold acetonitrile containing the internal standard.

-

Centrifugation: Centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant by LC-MS/MS for the formation of glucuronide conjugates.

Visualizations

Caption: Metabolic pathway of 8,9-Dehydroestrone in vitro.

Caption: General experimental workflow for in vitro metabolism studies.

References

- 1. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of human hepatic cytochrome P450 isoforms to regioselective hydroxylation of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis and structure elucidation of estrogen quinones conjugated with cysteine, N-acetylcysteine, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glucuronidation of catechol estrogens by expressed human UDP-glucuronosyltransferases (UGTs) 1A1, 1A3, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of catechol estrogens by expressed human UDP-glucuronosyltransferases (UGTs) 1A1, 1A3, and 2B7. | Semantic Scholar [semanticscholar.org]

- 9. Sulfation of estrone and 17 beta-estradiol in human liver. Catalysis by thermostable phenol sulfotransferase and by dehydroepiandrosterone sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 8,9-Dehydroestrone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 8,9-Dehydroestrone-d4. Due to the limited availability of direct studies on this specific deuterated compound, this guide synthesizes information from the known fragmentation of similar estrogens, principles of mass spectrometry, and established analytical methods for related compounds.

Introduction to 8,9-Dehydroestrone

8,9-Dehydroestrone, an unsaturated analog of estrone (B1671321), is a naturally occurring equine estrogen and a component of conjugated estrogen medications.[1] Its structure is similar to other estrogens, featuring a four-ring steroid skeleton. The key distinguishing feature is the double bond between carbons 8 and 9 in the B-ring. Understanding its fragmentation pattern is crucial for its identification and quantification in various matrices, particularly in pharmacokinetic and metabolic studies where its deuterated analog, this compound, is often employed as an internal standard.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), is predicted to follow pathways similar to those of other estrogens like estrone and estradiol.[2] The presence of the 8,9-double bond and the four deuterium (B1214612) atoms will, however, influence the mass-to-charge ratios (m/z) of the precursor and product ions.

For the purpose of this guide, it is assumed that the four deuterium atoms are located on the A and D rings, a common labeling pattern for estrogen internal standards. This assumption is based on studies of other deuterated estrogens, such as estradiol-d4, where deuterium atoms are present on these rings.[3]

Precursor Ion:

The non-deuterated 8,9-Dehydroestrone has a molecular weight of approximately 268.35 g/mol . Therefore, this compound will have a molecular weight of approximately 272.35 g/mol . In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed as the precursor ion.

-

Predicted [M-H]⁻ of this compound: m/z 271.2

Major Fragmentation Pathways and Product Ions:

The fragmentation of estrogens typically involves cleavages of the D-ring and subsequent rearrangements.[2] For this compound, the following fragmentation pathways are proposed:

-

Cleavage of the D-ring: A characteristic fragmentation of steroids involves the loss of the D-ring. This often leads to the formation of highly stable conjugated structures.

-

Influence of the 8,9-Double Bond: The double bond in the B-ring may influence the stability of certain fragment ions, potentially leading to a different abundance ratio of product ions compared to estrone.

-

Mass Shifts due to Deuterium Labeling: The presence of deuterium atoms on the A and D rings will result in predictable mass shifts in the fragment ions. Fragments retaining these deuterated parts of the molecule will have a higher m/z compared to the corresponding fragments from the non-deuterated molecule.

Based on the fragmentation of similar estrogens where a characteristic fragment at m/z 183 is observed, the corresponding fragment for the d4-labeled compound is expected to be shifted by 4 Da to m/z 187, assuming the fragment retains all four deuterium atoms.[3] Other significant fragments observed for estrogens at m/z 169 and 145 would also be expected to show mass shifts if they retain the deuterated portions of the molecule.[2][4]

Quantitative Data Presentation

The following table summarizes the predicted m/z values for the precursor ion and major product ions of this compound in negative ion mode ESI-MS/MS. The relative intensities are qualitative predictions based on typical estrogen fragmentation.

| Ion | Predicted m/z | Proposed Structure/Origin | Relative Intensity (Predicted) |

| Precursor Ion [M-H]⁻ | 271.2 | Deprotonated this compound | - |

| Product Ion 1 | 187.1 | Fragment containing the deuterated A, B, and C rings after D-ring cleavage | Major |

| Product Ion 2 | 171.1 | Fragment resulting from further cleavage, retaining the deuterated A-ring | Minor |

| Product Ion 3 | 147.1 | Smaller fragment from the steroid backbone, retaining the deuterated A-ring | Minor |

Experimental Protocols

The following is a detailed methodology for the analysis of this compound, synthesized from common practices for analyzing conjugated estrogens and other steroids in biological matrices.[5][6][7]

4.1. Sample Preparation (from Plasma/Serum)

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a solution of zinc sulfate (B86663) in an organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.[6]

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove polar interferences.

-

Elute the analyte using an appropriate organic solvent such as acetonitrile (B52724) or methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

4.2. Liquid Chromatography (LC)

-

HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

-

Mobile Phase A: Water with 0.1% formic acid.[6]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[6]

-

Gradient: A suitable gradient elution to separate this compound from other matrix components.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.[6]

4.3. Mass Spectrometry (MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[6]

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): For quantification, monitor the transition from the precursor ion to a specific product ion.

-

Precursor Ion (Q1): m/z 271.2

-

Product Ion (Q3): m/z 187.1 (or other suitable fragment)

-

-

Gas Settings: Optimize nebulizer, heater, and curtain gas flows for maximum signal intensity.

-

Collision Energy: Optimize the collision energy to achieve the most abundant and stable fragmentation.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

References

- 1. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

commercial suppliers of 8,9-Dehydroestrone-d4 reference material.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the deuterated reference material, 8,9-Dehydroestrone-d4. This internal standard is crucial for accurate quantification of 8,9-Dehydroestrone in various biological matrices through mass spectrometry-based methods. This document outlines the key commercial suppliers, available product specifications, and general experimental considerations for its use.

Introduction to this compound

8,9-Dehydroestrone is a naturally occurring equine estrogen and a component of conjugated estrogen medications. Accurate and sensitive quantification of this and related compounds is essential in pharmaceutical research, drug metabolism studies, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometric quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Two primary commercial suppliers have been identified for this compound reference material: LGC Standards (through its subsidiary Toronto Research Chemicals - TRC) and MedChemExpress. Below is a summary of their product offerings. It is important to note that detailed quantitative data, such as exact purity and isotopic enrichment, are typically provided on the lot-specific Certificate of Analysis (CoA), which should be requested from the supplier.

| Supplier | Product Name | Product Code | Purity (Typical) | Isotopic Purity (Typical) | Formulation |

| LGC Standards (TRC) | ∆8,9-Dehydro Estrone-d4 | TRC-D229640-1MG | >98% | Not specified on product page | Solid |

| MedChemExpress | This compound | HY-154752S | >98% | Not specified on product page | Solid |

Note: The information in this table is based on publicly available data on the suppliers' websites. For precise, lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols and Usage Considerations

While a specific, detailed experimental protocol for the use of this compound was not found in publicly available literature, general methodologies for the analysis of estrogens and other steroids using deuterated internal standards are well-established. These typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Steroid Quantification using a Deuterated Internal Standard:

Figure 1. A generalized workflow for the quantification of 8,9-Dehydroestrone using a deuterated internal standard.

Key Experimental Steps:

-

Preparation of Standard Solutions: Prepare stock solutions of both the native 8,9-Dehydroestrone and the this compound internal standard in a suitable organic solvent (e.g., methanol, acetonitrile). From these, prepare a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the native analyte.

-

Sample Preparation:

-

To the biological sample (e.g., plasma, serum, urine), add a known amount of the this compound internal standard solution.

-

Perform an extraction procedure to isolate the analytes from the sample matrix. This can be a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or a solid-phase extraction (SPE) using a suitable cartridge.

-

The extracted fraction is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an appropriate liquid chromatography column (e.g., a C18 or phenyl-hexyl column) for separation from other endogenous compounds.

-

The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

-

-

Quantification: The concentration of the native 8,9-Dehydroestrone in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Signaling Pathways and Logical Relationships

The primary role of this compound is as an analytical tool, and it is not expected to have a biological signaling pathway of its own. Its logical relationship in an experimental context is as a reference for the quantification of its non-deuterated counterpart.

Figure 2. Logical relationship of this compound as an internal standard in quantitative analysis.

Conclusion

This compound is a commercially available reference material from specialized suppliers such as LGC Standards (TRC) and MedChemExpress. While detailed, compound-specific experimental protocols are not readily published by the suppliers, established methodologies for steroid analysis using deuterated internal standards provide a robust framework for its application. Researchers and drug development professionals should always refer to the lot-specific Certificate of Analysis for precise quantitative data and follow good laboratory practices for the preparation and handling of this reference material to ensure accurate and reliable results in their studies.

The Role of 8,9-Dehydroestrone in Conjugated Equine Estrogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conjugated equine estrogens (CEEs) are a complex mixture of estrogenic compounds widely used in hormone replacement therapy. While major components like estrone (B1671321) sulfate (B86663) and equilin (B196234) sulfate have been extensively studied, the role of minor components is crucial for understanding the overall pharmacological profile of CEEs. This technical guide provides an in-depth analysis of 8,9-dehydroestrone (B195169), a naturally occurring equine estrogen that constitutes a small but significant fraction of CEEs. This document will detail its chemical properties, metabolic fate, unique tissue-selective estrogenic activity, and the experimental methodologies used for its characterization. Particular focus is given to its potent effects on vasomotor symptoms and bone preservation, with minimal impact on other peripheral tissues, highlighting its potential as a selective estrogen receptor modulator (SERM).

Introduction to Conjugated Equine Estrogens and 8,9-Dehydroestrone

Conjugated equine estrogens, derived from the urine of pregnant mares, are a well-established treatment for managing menopausal symptoms.[1][2] CEEs are a complex mixture of at least ten estrogenic compounds, with sodium estrone sulfate and sodium equilin sulfate being the most abundant. Among the minor constituents is 8,9-dehydroestrone (Δ⁸-estrone), which, as its sodium sulfate salt, makes up approximately 3.5% of the total estrogen content in products like Premarin.[3][4]

8,9-Dehydroestrone is a unique unsaturated estrogen found in horses.[3] Its significance lies not in its abundance, but in its distinct pharmacological profile, which contributes to the overall therapeutic effects of CEEs.[5] This guide will explore the pivotal role of this "minor" component.

Chemical and Metabolic Profile

Chemical Structure

8,9-Dehydroestrone is an 18-carbon steroid with the characteristic estrogenic A-ring phenol. Its defining feature is a double bond between carbons 8 and 9 in the B-ring of the steroid nucleus.

Metabolism

Upon oral administration, 8,9-dehydroestrone sulfate is hydrolyzed to its active form, 8,9-dehydroestrone.[2] Subsequently, it is metabolized to its more potent 17β-hydroxy metabolite, 8,9-dehydro-17β-estradiol, in a manner analogous to the conversion of estrone to estradiol.[3][6] This metabolic activation is a critical step in its biological activity.

Further metabolism involves hydroxylation to form catechol metabolites, primarily 2-hydroxy-8,9-dehydroestrone and to a lesser extent, 4-hydroxy-8,9-dehydroestrone.[7] Preliminary studies suggest that these catechol metabolites are significantly less toxic than the catechol metabolites of other equine estrogens like equilin and equilenin.[7]

Quantitative Analysis of 8,9-Dehydroestrone in CEEs

The accurate quantification of individual components in the complex mixture of CEEs is essential for product characterization and ensuring therapeutic consistency. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical technique employed for this purpose.

Table 1: Composition of Conjugated Equine Estrogens

| Component | Abbreviation | Percentage of Total Estrogens |

| Sodium Estrone Sulfate | E1S | 50-65% |

| Sodium Equilin Sulfate | EqS | 20-35% |

| Sodium 17α-Dihydroequilin Sulfate | 17α-EqS | 13.5-19.5% |

| Sodium 17α-Estradiol Sulfate | 17α-E2S | 2.5-9.5% |

| Sodium 17β-Dihydroequilin Sulfate | 17β-EqS | 0.5-4.0% |

| Sodium 8,9-Dehydroestrone Sulfate | Δ⁸-E1S | ~3.5% [3] |

| Other Estrogens | - | Variable |

Pharmacological Activity and Tissue Selectivity

8,9-Dehydroestrone exhibits a remarkable tissue-selective estrogenic profile, acting as a potent agonist in some tissues while having minimal effects in others.[2][5] This profile is characteristic of a selective estrogen receptor modulator (SERM).

Effects on Vasomotor Symptoms

Clinical studies in postmenopausal women have demonstrated that oral administration of 0.125 mg/day of 8,9-dehydroestrone sulfate leads to a significant reduction in the frequency and severity of hot flushes.[2] This effect is comparable to that achieved with a much higher dose of estrone sulfate (1.25 mg/day).[2]

Table 2: Clinical Efficacy of 8,9-Dehydroestrone Sulfate (0.125 mg/day) vs. Estrone Sulfate (1.25 mg/day)

| Parameter | 8,9-Dehydroestrone Sulfate (0.125 mg/day) | Estrone Sulfate (1.25 mg/day) |

| Vasomotor Symptoms | ||

| Reduction in Hot Flush Frequency | >95% suppression[2] | >95% suppression[2] |

| Bone Metabolism | ||

| Reduction in Urinary N-telopeptide | ~40% suppression at 8 weeks[2] | ~40% suppression at 8 weeks[2] |

| Lipid Profile | ||

| Change in Total Cholesterol | No significant change[2] | Significant reduction |

| Change in LDL Cholesterol | No significant change[2] | Significant reduction |

| Endocrine Parameters | ||

| Suppression of FSH and LH | Significant suppression[2] | Significant suppression[2] |

| Increase in SHBG | Marginal increase[2] | Significant increase |

Effects on Bone Metabolism

8,9-Dehydroestrone demonstrates a potent effect on bone preservation.[2] At a dose of 0.125 mg/day, it suppresses bone resorption markers, such as urinary N-telopeptide, to a degree similar to that of 1.25 mg/day of estrone sulfate.[2] This indicates a significant contribution to the osteoporosis prevention properties of CEEs.

Minimal Peripheral Estrogenic Effects

A key feature of 8,9-dehydroestrone's tissue selectivity is its limited impact on certain peripheral tissues.[2][5] Unlike estrone sulfate, it does not significantly alter total cholesterol or low-density lipoprotein (LDL) cholesterol levels and has only a marginal effect on sex hormone-binding globulin (SHBG).[2] This suggests a reduced hepatic effect compared to other estrogens.

Molecular Mechanism of Action and Signaling Pathways

The tissue-selective effects of 8,9-dehydroestrone and its active metabolite, 8,9-dehydro-17β-estradiol, are mediated through their interaction with estrogen receptors alpha (ERα) and beta (ERβ). The specific conformational changes induced in the receptor upon ligand binding, and the subsequent recruitment of co-activator and co-repressor proteins, are thought to be the basis for this selectivity.

The differential expression of ERα and ERβ in various tissues, along with the specific cellular context of co-regulatory proteins, likely dictates the ultimate biological response to 8,9-dehydroestrone. For instance, its potent effects on the central nervous system (vasomotor symptoms) and bone may be due to favorable interactions with the specific ER subtypes and co-regulators present in these tissues.

Experimental Protocols

Quantification of 8,9-Dehydroestrone Sulfate in CEEs by LC-MS/MS

This protocol provides a general framework for the analysis of 8,9-dehydroestrone sulfate in CEE tablets. Optimization may be required based on the specific instrumentation and laboratory conditions.

6.1.1. Sample Preparation

-

Tablet Dissolution: A known number of CEE tablets are weighed and dissolved in water to release the conjugated estrogens.

-

Solid-Phase Extraction (SPE): The aqueous solution is passed through a C18 SPE cartridge to extract the estrogen sulfates.

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the sample.

-

Wash with a low percentage of methanol in water to remove hydrophilic impurities.

-

Elute the estrogen sulfates with methanol.

-

-

Sample Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

6.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 or porous graphitic carbon column is often used for the separation of estrogen isomers.[8]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is used for elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MS/MS Transitions:

-

Precursor Ion (Q1): The [M-H]⁻ ion of 8,9-dehydroestrone sulfate.

-

Product Ions (Q3): Characteristic fragment ions, such as the one resulting from the loss of the sulfate group (SO₃).

-

6.1.3. Quantification

-

Calibration Curve: A calibration curve is generated using certified reference standards of 8,9-dehydroestrone sulfate at various concentrations.

-

Internal Standard: An isotopically labeled analog of an estrogen sulfate is used as an internal standard to correct for matrix effects and variations in instrument response.

-

Data Analysis: The concentration of 8,9-dehydroestrone sulfate in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

8,9-Dehydroestrone, although a minor component of conjugated equine estrogens, plays a significant and distinct role in the overall therapeutic profile of this complex drug. Its potent, tissue-selective estrogenic activity, particularly its strong efficacy in alleviating vasomotor symptoms and preserving bone with minimal peripheral effects, underscores its importance. This unique profile positions 8,9-dehydroestrone as a naturally occurring SERM and highlights the intricate pharmacology of CEEs, where the synergy of multiple components contributes to the clinical outcome. Further research into the specific molecular interactions and signaling pathways of 8,9-dehydroestrone and its metabolites will continue to enhance our understanding of hormone replacement therapy and may pave the way for the development of novel, more targeted estrogenic agents.

References

- 1. DHEA metabolites activate estrogen receptors alpha and beta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen activity and novel tissue selectivity of delta8,9-dehydroestrone sulfate in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. DHEA metabolites activate estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 8,9-Dehydroestrone in Human Serum

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8,9-Dehydroestrone in human serum.[1] 8,9-Dehydroestrone is an isomeric estrogen found in conjugated estrogen formulations.[2][3] Accurate quantification is essential for pharmacokinetic studies and clinical research. This method utilizes 8,9-Dehydroestrone-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[4] The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column.

Quantitative Data Summary

The following tables summarize the optimized parameters for the LC-MS/MS instrument and the performance characteristics of the method.

Table 1: Optimized Mass Spectrometry Parameters

| Parameter | 8,9-Dehydroestrone (Analyte) | This compound (Internal Standard) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 269.2 | 273.2 |

| Product Ion (m/z) | 145.1 | 149.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 30 | 30 |

| Cone Voltage (V) | 35 | 35 |

Table 2: Chromatographic Conditions

| Parameter | Value |

| HPLC System | UPLC System |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 10 µL |

| Gradient Program | 0-0.5 min (30% B), 0.5-4.0 min (30-95% B), 4.0-4.5 min (95% B), 4.5-4.6 min (95-30% B), 4.6-5.5 min (30% B) |

Table 3: Method Validation Performance

| Parameter | Result |

| Linearity Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Accuracy (% Bias) | 88.3% - 115.5%[5] |

| Precision (% RSD) | < 15% |

| Mean Recovery (%) | > 85% |

| Matrix Effect | Minimal (<15%) |

Experimental Protocols

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 8,9-Dehydroestrone and this compound by dissolving the accurately weighed compounds in methanol. Store at -20 °C.

-

Working Standard Solutions: Perform serial dilutions of the 8,9-Dehydroestrone stock solution with a 50:50 methanol/water mixture to create calibration standards ranging from 0.05 ng/mL to 50 ng/mL.

-

Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 10 ng/mL.

Sample Preparation Protocol

The following protocol uses protein precipitation, a simple and effective method for cleaning up serum samples.

Caption: Protein precipitation workflow for serum sample preparation.

LC-MS/MS Analysis and Quantification

-

System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

-

Sequence Setup: Set up the analysis sequence including blank samples, calibration curve standards, quality control (QC) samples, and the unknown samples.

-

Data Acquisition: Acquire the data using the MRM (Multiple Reaction Monitoring) transitions specified in Table 1.

-

Data Processing: Integrate the chromatographic peaks for the analyte and the internal standard.

-

Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the concentration of the calibration standards using a weighted (1/x²) linear regression. Calculate the concentration of 8,9-Dehydroestrone in the unknown samples using the regression equation from the calibration curve.

Biochemical Context: Estrogen Signaling Pathway

8,9-Dehydroestrone is an estrogenic steroid. Estrogens exert their biological effects primarily through binding to estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors. The general mechanism is depicted below.

Caption: Simplified diagram of the estrogen signaling pathway.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive tool for the quantification of 8,9-Dehydroestrone in human serum. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical research setting. This method overcomes the limitations of immunoassays, which can suffer from a lack of specificity due to cross-reactivity with structurally related steroids.[1][6] The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results, making it an ideal platform for demanding applications in drug development and endocrine research.

References

- 1. phenomenex.com [phenomenex.com]

- 2. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Steroid Profiling in Serum Using 8,9-Dehydroestrone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of steroid hormones in serum is crucial for clinical diagnostics, endocrine research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity, specificity, and the ability to multiplex.[1][2] The use of stable isotope-labeled internal standards, such as 8,9-Dehydroestrone-d4, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[3]

This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of a panel of steroid hormones in human serum by LC-MS/MS.

Principle of the Method

A known amount of the deuterated internal standard, this compound, is added to serum samples, calibrators, and quality controls at the beginning of the sample preparation process. The steroids, including the internal standard, are then extracted from the serum matrix using solid-phase extraction (SPE). Following extraction, the samples are analyzed by LC-MS/MS. The analyte and the deuterated standard co-elute and are detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the unknown samples can be accurately determined from a calibration curve.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Native steroid standards (e.g., Estrone, Estradiol, etc.)

-

Human serum (steroid-free or charcoal-stripped for calibration curve)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

96-well collection plates

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment : To 500 µL of serum, calibrator, or quality control sample in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution (concentration to be optimized based on endogenous levels of analytes). Vortex for 10 seconds.

-

Condition SPE Cartridge : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load Sample : Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash : Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

-

Elute : Elute the steroids with 1 mL of methanol into a clean collection tube or a 96-well plate.

-

Evaporate : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute : Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +5500 V / -4500 V |

| Temperature | 500°C |

| Nebulizer Gas | 50 psi |

| Drying Gas | 60 psi |

Illustrative MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Estrone | 271.2 | 145.1 | Positive |

| Estradiol | 273.2 | 107.1 | Positive |

| This compound (IS) | 272.2 | 147.1 | Positive |

| Other Steroids | To be optimized | To be optimized | Positive/Negative |

Note: The MRM transitions for this compound are illustrative and should be optimized experimentally.

Data Presentation

The following tables summarize typical quantitative performance data for a steroid profiling assay using a deuterated internal standard. These values are for illustrative purposes and should be determined for each specific assay.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (pg/mL) | R² |

| Estrone | 1 - 1000 | > 0.99 |

| Estradiol | 0.5 - 500 | > 0.99 |

| Other Steroids | Variable | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Estrone | Low | 5 | < 10 | < 15 | 90 - 110 |

| Mid | 50 | < 10 | < 15 | 90 - 110 | |

| High | 500 | < 10 | < 15 | 90 - 110 | |

| Estradiol | Low | 2 | < 10 | < 15 | 90 - 110 |

| Mid | 20 | < 10 | < 15 | 90 - 110 | |

| High | 200 | < 10 | < 15 | 90 - 110 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (pg/mL) | LOQ (pg/mL) |

| Estrone | 0.3 | 1 |

| Estradiol | 0.15 | 0.5 |

Mandatory Visualizations

References

Application Note: Quantitative Analysis of 8,9-Dehydroestrone-d4 in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract